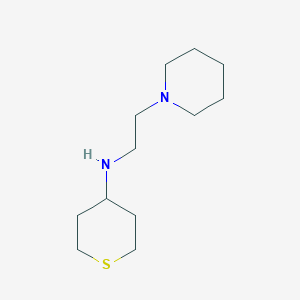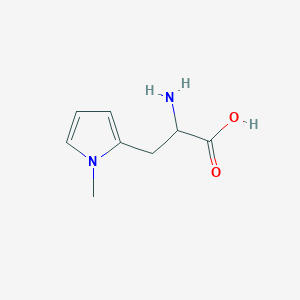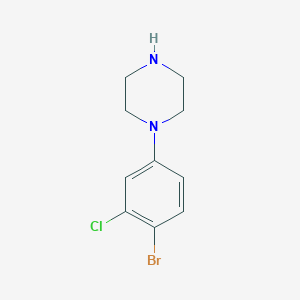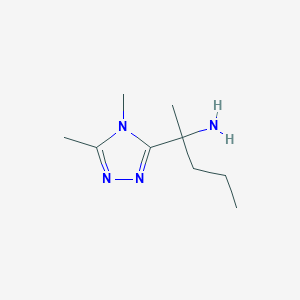
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2-chloro-4-fluorotoluene, undergoes halogenation to form 2-chloro-4-fluorobenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted benzyl derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Esters of this compound.
科学研究应用
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and halogen substituents can influence its binding affinity and specificity for molecular targets.
相似化合物的比较
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chlorobenzyl)cyclopropane-1-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(4-Fluorobenzyl)cyclopropane-1-carboxylic acid: Lacks the chlorine substituent, leading to different chemical and biological properties.
1-Benzylcyclopropane-1-carboxylic acid: Lacks both chlorine and fluorine substituents, resulting in distinct reactivity and applications.
属性
分子式 |
C11H10ClFO2 |
|---|---|
分子量 |
228.65 g/mol |
IUPAC 名称 |
1-[(2-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-9-5-8(13)2-1-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI 键 |
MIDQYOJCDSTPLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=C(C=C2)F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













